molecular formula C18H12ClN3OS B3533025 N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide

N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide

Cat. No.: B3533025
M. Wt: 353.8 g/mol
InChI Key: RNCLJXUJXNBAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of a benzamide consists of a benzene ring attached to a carboxamide group . The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can react with carboxylic acids and amines at high temperatures to form amide compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can vary depending on the specific substituents attached to the benzene ring. For example, 4-Amino-N-(4-chlorophenyl)benzamide has a molecular weight of 246.69 .

Mechanism of Action

While the specific mechanism of action for “N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide” is not known, benzamides in general are known to have a wide range of biological activities. They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), and others .

Safety and Hazards

Benzamides should be handled with care. They should be used in a well-ventilated place, and contact with skin, eyes, or clothing should be avoided. Dust formation should also be avoided .

Future Directions

Given the wide range of biological activities of benzamides, there is considerable interest in synthesizing new benzamide derivatives and studying their properties. Future research may focus on developing more efficient synthesis methods, exploring new potential applications, and improving our understanding of the mechanisms of action of these compounds .

Properties

IUPAC Name

N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-6-11(7-9-13)15-14(10-20)18(24-16(15)21)22-17(23)12-4-2-1-3-5-12/h1-9H,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCLJXUJXNBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.